(E)-Olopatadine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

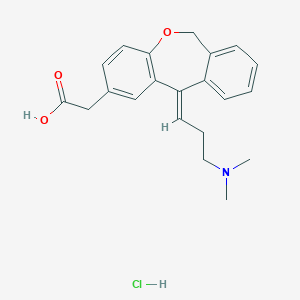

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride is a complex organic compound with a molecular formula of C21H24ClNO3 and a molecular weight of 373.9 g/mol. This compound is known for its unique structure, which includes a benzocbenzoxepin core, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

- Formation of the benzocbenzoxepin core : This is achieved through a series of cyclization reactions.

- Introduction of the dimethylamino group : This step involves the use of dimethylamine and appropriate alkylating agents.

- Formation of the ethanoic acid moiety : This is typically done through carboxylation reactions.

The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride undergoes various chemical reactions, including:

- Oxidation : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

- Oxidation : Potassium permanganate in acidic or basic medium.

- Reduction : Sodium borohydride in methanol or ethanol.

- Substitution : Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride has a wide range of applications in scientific research:

- Chemistry : Used as a building block for the synthesis of more complex molecules.

- Biology : Studied for its potential interactions with biological macromolecules.

- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry : Utilized in the development of new materials and chemical processes .

Mécanisme D'action

The mechanism of action of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially through binding to receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 2-[11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]acetic acid

- 3-(Dimethylamino)-1-propylamine

- 1-3-dimethylaminopropyl-3-ethylcarbdiimide hydrochloride

Uniqueness: What sets 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride apart is its unique benzocbenzoxepin core and the presence of the dimethylamino group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(E)-Olopatadine Hydrochloride is a second-generation antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its dual mechanism as a selective histamine H1 receptor antagonist and a mast cell stabilizer, which contributes to its efficacy in alleviating allergic symptoms.

Olopatadine exerts its effects through several biological pathways:

- Histamine H1 Receptor Antagonism : Olopatadine selectively binds to the histamine H1 receptor, inhibiting the action of histamine, a key mediator in allergic responses. It demonstrates a high selectivity for H1 receptors, with a Ki value of 4.11×10−8M, indicating approximately 1000 times more affinity for H1 compared to H2 receptors and 4000 times compared to H3 receptors .

- Mast Cell Stabilization : By stabilizing mast cells, olopatadine prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines. This action reduces the overall inflammatory response associated with allergic reactions .

- Inhibition of Cytokine Release : Studies have shown that olopatadine can inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-4, further contributing to its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of olopatadine reveals important data regarding its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Cmax (Ocular Admin) | 1.6 ± 0.9 ng/mL (2 hours post-dose) |

| AUC (Ocular Admin) | 9.7 ± 4.4 ng·h/mL |

| Bioavailability (Intranasal) | ~57% |

| Volume of Distribution | 133.83 L |

| Protein Binding | ~55% (primarily to serum albumin) |

| Half-Life | Approximately 8 hours |

Olopatadine is primarily eliminated through urinary excretion, with about 70% recovered in urine .

Clinical Efficacy

Numerous clinical studies have demonstrated the effectiveness of olopatadine in treating allergic conjunctivitis:

- A study comparing olopatadine 0.1% eye drops with other anti-allergic treatments showed significant reductions in ocular itching scores over time, indicating sustained efficacy throughout the treatment period .

- In randomized controlled trials, olopatadine was found to provide rapid relief from symptoms associated with allergic conjunctivitis, often within minutes of administration, and maintained efficacy for up to 24 hours post-dose .

Case Studies

- Long-term Treatment Study : In a study involving patients with perennial allergic rhinitis, participants receiving olopatadine reported significant improvements in symptoms over an eight-week period, with a notable decrease in ocular itching scores from baseline values .

- Comparative Study : A comparative analysis showed that olopatadine outperformed levocabastine and ketotifen in reducing ocular itching and discomfort following allergen exposure, highlighting its superior tolerability profile .

Safety Profile

Olopatadine has been generally well-tolerated across various studies. Adverse effects are rare and typically mild when they occur. The long-term safety profile remains favorable compared to other antihistamines, with no significant adverse reactions reported during extended use .

Propriétés

IUPAC Name |

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-JUIXXEQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.